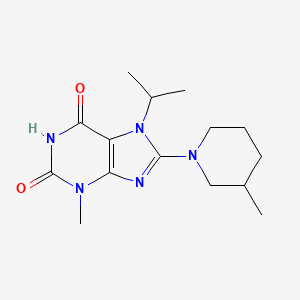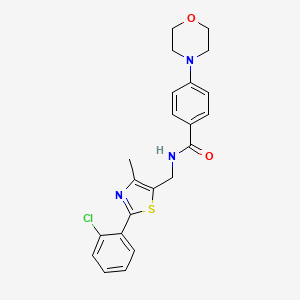
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This moiety is found in various drugs and exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a 1,3,4-thiadiazole derivative is determined by the specific substituents on the thiadiazole ring. For example, N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine has a linear formula of C8H15N3S and a molecular weight of 185.29 .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents on the thiadiazole ring. Some derivatives have shown antiproliferative, antimicrobial, and antioxidant potential .
Physical And Chemical Properties Analysis
The physical and chemical properties of a 1,3,4-thiadiazole derivative depend on its specific structure. For example, N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine has a linear formula of C8H15N3S and a molecular weight of 185.29 .
Scientific Research Applications
Anticancer Potential
The synthesized thiazolidin-4-one analogues containing the 1,3,4-oxadiazole/thiadiazole moiety were evaluated for their antiproliferative activity. Notably, analogues D-1, D-6, D-15, and D-16 demonstrated efficacy within the IC50 range (1 to 7 μM), comparable to the reference drug doxorubicin (IC50 = 0.5 μM) .
Antimicrobial Activity
Several derivatives (such as D-2, D-4, D-6, D-19, and D-20) exhibited potent antimicrobial activity against selective strains of bacteria and fungi. Their minimum inhibitory concentration (MIC) ranged from 3.58 to 8.74 µM .
Antioxidant Properties
The antioxidant evaluation using the DPPH assay highlighted analogue D-16 as the most potent derivative (IC50 = 22.3 µM) compared to the positive control, ascorbic acid (IC50 = 111.6 µM) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-15-16-13(19-7)14-12(18)10-6-11(17)9-5-3-2-4-8(9)10/h2-5,10H,6H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQHBXFYKGIQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)




![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)
![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)
![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)



![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)
